Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is a modified amino acid derivative that plays a crucial role in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal, a methylated arginine (denoted as alpha-ME), and a pentamethylbenzyl (Pbf) protecting group on the side chain. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to facilitate the formation of peptide bonds while minimizing side reactions. The presence of these protective groups allows for selective reactions during the synthesis process, making it easier to build complex peptide structures without unwanted modifications .
These reactions are crucial for assembling peptides with specific sequences and functionalities.
The biological activity of Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is largely derived from its structural components. Arginine is known for its role in various physiological processes, including protein synthesis, cell signaling, and immune function. The methylation of the arginine residue can influence its interaction with biological targets, potentially enhancing its activity or altering its binding properties. This compound is particularly relevant in studies involving nitric oxide synthesis and signaling pathways due to arginine's role as a precursor for nitric oxide synthase .
The synthesis of Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl typically involves several steps:
The use of solid-phase peptide synthesis allows for efficient assembly and purification of peptides, making it a preferred method in both research and industrial applications .
Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl is utilized in various applications:
Studies involving Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl often focus on its interactions with biological receptors and enzymes. Research has shown that methylated arginine residues can influence protein interactions by altering charge distribution and steric hindrance. This can affect binding affinity and specificity towards various biological targets, including enzymes involved in nitric oxide production and signaling pathways related to vascular function .
Several compounds share structural similarities with Fmoc-alpha-ME-L-arginine (pentamethylbenzyl) hydroxyl, each offering unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-L-arginine | Standard L-arginine with Fmoc protection | Commonly used without methylation |
| Fmoc-N-methyl-L-arginine | Methylated at the nitrogen | Affects binding properties |
| Fmoc-L-lysine | Similar protecting groups but different amino acid | Used for different peptide functionalities |
| Fmoc-alpha-Me-Lysine | Methylated lysine | Alters charge characteristics |
The uniqueness of Fmoc-alpha-ME-L-arginine lies in its specific combination of methylation on the arginine residue and dual protective groups, enabling tailored interactions and applications not achievable with other similar compounds .
The study of arginine methylation traces its origins to the mid-20th century, when researchers first identified post-translational methylation of arginine residues in nuclear proteins. Early work by Allfrey and colleagues in the 1960s revealed that arginine methylation occurs via enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to guanidino nitrogens, catalyzed by protein arginine methyltransferases (PRMTs). This discovery laid the groundwork for understanding the biological significance of arginine modifications.
The synthetic exploration of methylated arginine derivatives began in earnest during the 1980s, driven by the need for stable analogs to study enzymatic methylation mechanisms. The introduction of α-methylation—a substitution at the arginine backbone’s α-carbon—emerged as a strategy to reduce conformational flexibility and proteolytic susceptibility in peptides. By the 2000s, advances in protecting group chemistry enabled the integration of Fmoc and Pbf groups into α-methylated arginine derivatives, culminating in compounds like Fmoc-alpha-methyl-L-arginine(Pbf)-OH.
Fmoc-alpha-methyl-L-arginine(Pbf)-OH addresses two major challenges in SPPS:
Recent studies highlight its role in synthesizing cell-penetrating peptides (CPPs). For example, N-α-methylation enhances lipid membrane partitioning by reducing polarity, as demonstrated in oligoarginine peptides. This property is leveraged in drug delivery systems targeting intracellular targets.
The table below contrasts Fmoc-alpha-methyl-L-arginine(Pbf)-OH with common arginine derivatives:
| Derivative | Protecting Groups | Modifications | Key Applications |
|---|---|---|---|
| Fmoc-Arg(Pbf)-OH | Fmoc (α-amino), Pbf (side chain) | None | Standard SPPS |
| Fmoc-Arg(Mtr)-OH | Fmoc, Mtr | Sulfonyl protection | Acid-sensitive sequences |
| Fmoc-Arg(Tos)-OH | Fmoc, Tos | Tosyl group | Orthogonal deprotection |
| Fmoc-alpha-Me-Arg(Pbf)-OH | Fmoc, Pbf | α-Methyl backbone | Conformationally constrained peptides, CPPs |
The α-methyl substitution uniquely imparts backbone rigidity absent in other derivatives, making it indispensable for studying peptide folding and interaction dynamics.
The systematic name N-alpha-(9-fluorenylmethyloxycarbonyl)-C-alpha-methyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine encapsulates its structural features:
The molecular formula (C~35~H~42~N~4~O~7~S) and weight (662.80 g/mol) reflect its complexity, while the CAS registry (2124196-74-1) ensures unambiguous identification.
Solid-phase peptide synthesis (SPPS) remains the dominant method for constructing peptides containing Fmoc-alpha-methyl-L-arginine(Pbf)-OH due to its iterative deprotection-coupling cycles and compatibility with automation. The process typically involves the following steps:
A comparative study demonstrated that using dimethyl sulfate for N-methylation on 2-CTC resin achieved >70% yield and >90% purity for hindered amino acids like threonine, highlighting its applicability to alpha-methyl-arginine [2].
While SPPS dominates industrial workflows, solution-phase synthesis is occasionally employed for small-scale modifications or fragment condensation. Key considerations include:
However, solution-phase methods are less favored due to lower yields in multi-step sequences and difficulties in purifying intermediates.
Alpha-methylation introduces two primary challenges:
| Protective Group | Function | Cleavage Conditions | Advantages |
|---|---|---|---|
| Fmoc | Alpha-amino protection | Piperidine/DMF | Orthogonal to Pbf; enables sequential synthesis [5] |
| Pbf | Guanidine protection | TFA/water/scavengers | Prevents side reactions during coupling |
| DNPBS | Alternative alpha-amino protection | p-Toluenethiol/pyridine | Suppresses aspartimide formation and racemization [3] |
The orthogonality of Fmoc and DNPBS allows hybrid strategies where Fmoc SPPS is combined with DNPBS for challenging sequences [3].
Alpha-methylation of amino acids exerts profound conformational constraints on peptide secondary structure through the introduction of geminal methyl groups at the alpha-carbon position. The additional methyl group creates significant steric hindrance that restricts the conformational freedom of the peptide backbone, leading to a narrow distribution of Ramachandran dihedral angles [1]. This conformational constraint is particularly pronounced in helical peptides, where alpha-methylation promotes the formation of right-handed alpha-helical structures by favoring specific phi and psi angle combinations [1] [2].
The structural constraints imposed by alpha-methylation lead to increased transverse relaxation rates, suggesting the presence of conformational exchange between disordered and structured states [1]. This phenomenon reflects the transition from a more flexible random coil configuration to a more ordered helical conformation. Molecular dynamics simulations confirm that alpha-methylated peptides exhibit reduced conformational flexibility, with residues flanking alpha-methylated amino acids also becoming constrained [1].
Circular dichroism spectroscopy studies reveal that alpha-methylated peptides demonstrate significantly higher alpha-helical content compared to their non-methylated counterparts. For instance, peptides containing alpha-methyl leucine display complete right-handed helical structures in mixed alpha-helix and 310-helix conformations [3]. The helical stability achieved through alpha-methylation is particularly evident in membrane-mimicking environments, where alpha-methylated peptides maintain their secondary structure more effectively than conventional peptides [2].
Alpha-methylation dramatically enhances peptide stability against proteolytic degradation, resulting in substantial improvements in biological half-life. The mechanism underlying this enhanced stability involves both steric hindrance at the cleavage site and altered peptide conformation that prevents protease recognition [4] [5]. Studies demonstrate that alpha-methylation of leucine at position 8 in oxytocin increases the half-life from minutes to several hours, with specific measurements showing improvement from less than 3 minutes to 4.4 hours in simulated intestinal fluid [4].
The proteolytic resistance conferred by alpha-methylation is attributed to the inability of proteases to accommodate the additional methyl group in their active sites. Trypsin, which cleaves peptides at the C-terminal side of positively charged residues, shows dramatically reduced activity toward alpha-methylated substrates [5]. Peptides containing alpha-methyl amino acids demonstrate remarkable stability, with some variants retaining over 90% of their original structure after 24 hours in human plasma [5].
Comparative analysis of peptide degradation pathways reveals that alpha-methylation provides protection against both endoproteases and exoproteases. While conventional peptides undergo rapid degradation through multiple cleavage sites, alpha-methylated variants resist enzymatic attack at modified positions [5]. This selective protection allows for strategic incorporation of alpha-methyl amino acids at vulnerable sites to enhance overall peptide stability.
The biological half-life improvements achieved through alpha-methylation are particularly significant in pharmaceutical applications. Alpha-methylated antimicrobial peptides demonstrate enhanced plasma stability, with certain derivatives showing over 50% retention after 12 hours compared to complete degradation of unmodified peptides within the same timeframe [5]. The N-terminal incorporation of alpha-aminoisobutyric acid in specific peptides provides exceptional protection against plasma proteases, highlighting the strategic importance of methylation site selection [5].
Alpha-methylation fundamentally alters protein-protein interaction patterns by modifying the steric and electronic properties of peptide surfaces. The introduction of methyl groups changes the geometry of binding interfaces, leading to altered recognition by biological receptors and enzymes [6] [7]. These modifications can either enhance or diminish binding affinity depending on the specific interaction context and the spatial arrangement of the methylated residues.
Studies on intrinsically disordered proteins demonstrate that alpha-methylation can significantly modulate protein complex formation. The methylation of leucine residues at positions 1055 and 1076 in the ACTR activation domain enhances binding affinity to the NCBD target protein, with binding constants improving by factors of 2-5 compared to wild-type sequences [1]. This enhancement results from the pre-organization of the peptide structure into a more binding-competent conformation.
Conversely, alpha-methylation can disrupt established protein-protein interactions by introducing steric clashes or altering the complementarity of binding surfaces. The methylation of arginine residues adjacent to proline-rich motifs blocks binding to SH3 domains while leaving WW domain interactions unaffected [7]. This selective disruption demonstrates the specificity of methylation effects on different protein interaction modules.
The altered recognition patterns extend to enzymatic systems, where alpha-methylated substrates often exhibit reduced enzymatic processing. Structure-activity relationship studies reveal that alpha-methyl amino acid derivatives show decreased rates of hydrolysis by various enzymes, with the methylation effect being consistent with flexible active site models [8]. The incorporation of alpha-methyl amino acids into enzyme substrates typically results in 100-1000 fold reductions in enzymatic activity, reflecting the poor accommodation of the additional methyl group in enzyme active sites.
Computational analyses have provided detailed insights into the structural modifications induced by alpha-methylation at the molecular level. Molecular dynamics simulations reveal that alpha-methylated amino acids adopt distinct conformational preferences compared to their non-methylated counterparts, with significant restrictions in phi and psi dihedral angle distributions [1] [9]. The development of specialized force field parameters for alpha-methylated amino acids has enabled accurate computational modeling of these systems.
CHARMM additive potential energy parameters specifically developed for alpha-methylated amino acids demonstrate the need for correction terms to accurately represent the conformational preferences of these modified residues [9]. The parametrization process involves ab initio calculations on model dipeptides, with subsequent validation against experimental data from nuclear magnetic resonance spectroscopy and circular dichroism measurements.
Three-dimensional structural analysis through X-ray crystallography and computational modeling reveals that alpha-methylation induces specific conformational changes that can be precisely predicted using quantum mechanical calculations [10]. The conformational constraints imposed by the additional methyl group result in more defined secondary structure preferences, with alpha-methylated peptides showing reduced conformational entropy compared to their natural counterparts.
Advanced computational methods, including Hamiltonian replica exchange molecular dynamics with two-dimensional dihedral biasing, have been employed to study the conformational landscape of alpha-methylated peptides [9]. These simulations demonstrate that alpha-methylation promotes specific secondary structure formation while restricting access to alternative conformational states. The computational results correlate well with experimental observations of enhanced helical content and reduced flexibility in alpha-methylated peptides.
Structure-activity relationship studies reveal complex patterns in how alpha-methylation affects biological activity, with outcomes dependent on the specific amino acid modified, its position within the peptide sequence, and the biological system being studied [8] [11]. The relationship between structural modification and functional outcome is not always predictable, as alpha-methylation can either enhance or diminish biological activity depending on the context.
Systematic analysis of alpha-methylated apolipoprotein A-I mimetic peptides demonstrates that the position and identity of the methylated residue significantly influence biological activity [2]. Alpha-methylated alanine substitutions result in decreased hydrophobic moments and reduced cholesterol efflux capacity, while alpha-methylated leucine and lysine residues enhance peptide functionality. These differential effects highlight the importance of considering both the chemical nature of the modified residue and its role in the overall peptide structure.
Melanocortin receptor studies provide detailed structure-activity relationships for alpha-methylated peptides, showing that stereochemical configuration at the methylation site critically affects receptor binding and activation [11]. The incorporation of alpha-methylated amino acids into cyclic peptide templates results in variable receptor potency, with some modifications leading to complete loss of activity while others maintain nanomolar binding affinity.
The structure-activity relationships of alpha-methylated peptides extend to their interactions with proteolytic enzymes, where the methylation effect follows predictable patterns based on enzyme active site geometry [8]. Alpha-methyl amino acid derivatives consistently show reduced susceptibility to enzymatic hydrolysis, with the degree of protection correlating with the steric bulk introduced by the methylation. This relationship has been successfully exploited in the design of proteolytically stable peptide therapeutics.